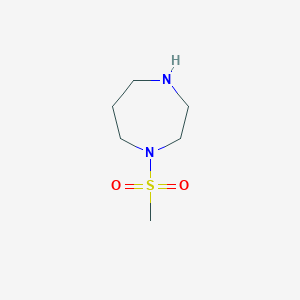

1-(Methylsulfonyl)-1,4-diazepane

Description

Contextualizing the 1,4-Diazepane Heterocyclic Scaffold in Chemical Biology

The 1,4-diazepane motif, a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets with high affinity and specificity. The inherent conformational flexibility of the seven-membered ring allows for the precise spatial orientation of substituents, enabling effective binding to the active sites of proteins.

Derivatives of the 1,4-diazepane scaffold have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. mdpi.com For instance, certain 1,4-diazepane derivatives have been investigated as T-type calcium channel blockers, which are implicated in various cardiovascular and neurological disorders. nih.gov Furthermore, the scaffold has been utilized in the design of antagonists for the 5-HT6 receptor, a target for cognitive disorders. openpharmaceuticalsciencesjournal.com

Significance of Methylsulfonyl Functionalization in Heterocyclic Systems

The methylsulfonyl group (-SO₂CH₃) is a key functional group in medicinal chemistry, often introduced into a molecule to enhance its pharmacological profile. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence a compound's binding affinity and selectivity for its biological target.

One of the primary advantages of incorporating a methylsulfonyl group is the improvement of a molecule's metabolic stability. This functional group is generally resistant to metabolic degradation, which can lead to a longer duration of action in the body. The synthesis of related compounds, such as 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, demonstrates the feasibility of incorporating this group into cyclic amine structures. mdpi.com Moreover, the methylsulfonyl group is often used as a bioisostere for other functional groups, such as a sulfonamide or a carboxylic acid, to modulate a compound's physicochemical properties and biological activity.

Historical Perspective on Diazepane Derivatives in Pharmaceutical Sciences

The history of diazepane derivatives in medicine is most prominently exemplified by the development of benzodiazepines. Although structurally distinct from 1-(Methylsulfonyl)-1,4-diazepane, benzodiazepines feature a fused diazepine (B8756704) ring and have had a profound impact on the treatment of anxiety, insomnia, seizures, and muscle spasms. The serendipitous discovery of chlordiazepoxide (Librium) in the 1950s, followed by the introduction of the more potent diazepam (Valium) in 1963, revolutionized psychopharmacology. nih.gov

The commercial success and therapeutic importance of benzodiazepines spurred extensive research into diazepine-containing molecules. This historical context underscores the therapeutic potential inherent in the diazepine scaffold and provides a strong rationale for the continued exploration of novel derivatives like this compound. The investigation of such compounds builds upon a rich history of successful drug development centered around the diazepine core.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMTJPGLBLECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585478 | |

| Record name | 1-(Methanesulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550369-26-1 | |

| Record name | 1-(Methanesulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 1,4-Diazepane Ring System

The construction of the seven-membered 1,4-diazepane ring is a foundational step. Various synthetic strategies have been developed to achieve this, primarily involving cyclization reactions.

Cyclization Reactions in 1,4-Diazepane Synthesis

Intramolecular cyclization is a common and effective method for forming the 1,4-diazepane ring. These reactions typically involve the formation of two new carbon-nitrogen bonds or one carbon-nitrogen and one nitrogen-nitrogen bond in a single or stepwise manner. A variety of starting materials and reaction conditions have been employed to facilitate this transformation.

One notable approach involves the domino process starting from simple precursors like 1,2-diamines and alkyl 3-oxohex-5-enoates. This method proceeds through the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to yield the 1,4-diazepane core. This atom-economical protocol can often be performed under solvent-free conditions.

Another strategy employs the cyclization of α-halogenoacetamides with 1-azadienes. This domino aza-Michael/SN2 cyclization provides an efficient, one-step synthesis of monocyclic 1,4-diazepinones under transition-metal-free conditions, which can be subsequently reduced to the desired 1,4-diazepane.

Furthermore, multicomponent reactions, such as the [5+2] cycloaddition of azomethine ylides with various partners, have been utilized to construct the 1,4-diazepine skeleton. These reactions offer a high degree of molecular diversity in a single synthetic operation.

N-Propargylamine-Based Approaches to Diazepane Cores

N-propargylamines serve as versatile building blocks in the synthesis of nitrogen-containing heterocycles, including the 1,4-diazepane system. These approaches leverage the reactivity of the alkyne functionality for subsequent cyclization reactions. For instance, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates can lead to the formation of benzodiazepine (B76468) cores, which are structurally related to 1,4-diazepanes. The reaction proceeds via the formation of a π-allylpalladium intermediate followed by intramolecular nucleophilic attack by the amide nitrogen.

Introduction of the Methylsulfonyl Group into the Diazepane Scaffold

The introduction of a methylsulfonyl group onto the 1,4-diazepane ring is a critical step in the synthesis of the title compound. This is typically achieved through sulfonylation of a pre-formed diazepane ring or by incorporating the sulfonylated fragment during the ring construction.

Sulfonylation Reactions and Regioselectivity

The direct sulfonylation of 1,4-diazepane with methanesulfonyl chloride presents a challenge in achieving regioselectivity, as both nitrogen atoms are susceptible to reaction. To overcome this, a common strategy involves the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its ease of removal.

The synthesis commences with the mono-protection of 1,4-diazepane to yield tert-butyl 1,4-diazepane-1-carboxylate. The free secondary amine of this intermediate can then be selectively reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to afford tert-butyl 4-(methylsulfonyl)-1,4-diazepane-1-carboxylate. This method ensures the regioselective introduction of the methylsulfonyl group at the N4 position.

| Intermediate | Structure | Purpose |

| tert-Butyl 1,4-diazepane-1-carboxylate | Key intermediate with one nitrogen protected, allowing for regioselective sulfonylation of the other nitrogen. | |

| Methanesulfonyl chloride | Reagent for introducing the methylsulfonyl group. | |

| Triethylamine | Base used to scavenge the HCl byproduct of the sulfonylation reaction. |

Synthesis of Methylsulfonylated Diazepane Precursors and Intermediates

An alternative to direct sulfonylation involves the synthesis of precursors that already contain the methylsulfonyl group. For example, a fragment containing a methylsulfonylamino group can be reacted with another fragment to form the diazepine (B8756704) ring. However, the more prevalent and controlled method involves the use of protected intermediates as described above.

The key intermediate, tert-butyl 4-(methylsulfonyl)-1,4-diazepane-1-carboxylate, is synthesized from tert-butyl 1,4-diazepane-1-carboxylate. The final step to obtain 1-(Methylsulfonyl)-1,4-diazepane is the deprotection of the Boc group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The resulting product is often isolated as a salt, such as the hydrochloride or trifluoroacetate (B77799) salt.

Derivatization and Functionalization of this compound

The presence of a secondary amine in this compound provides a handle for further derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The free amine can undergo a variety of chemical transformations, including alkylation, acylation, and reductive amination.

Alkylation: The secondary amine can be alkylated using various alkyl halides or by reductive amination. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding N-alkylated derivative.

Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides.

Reductive Amination: Reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a powerful method for introducing a wide range of substituents at the N4 position. This reaction involves the in situ formation of an iminium ion, which is then reduced to the amine.

N-Alkylation and N-Acylation Strategies

The unsubstituted secondary amine (N-4) of this compound is a prime site for introducing a wide variety of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular diversity from the core diazepane scaffold.

N-Alkylation is commonly achieved through methods such as direct reaction with alkyl halides or via reductive amination. In reductive amination, the diazepine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield the N-alkylated product.

N-Acylation involves the reaction of the N-4 amine with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine (Et₃N) to neutralize the acid byproduct. This reaction proceeds readily to form the corresponding N-acyl derivative. For instance, N-Boc-1,4-diazepane, an analog protected with a different group, is readily acylated by reacting it with various aroyl chlorides. researchgate.net A similar strategy is applicable to the methylsulfonyl analog.

These strategies allow for the synthesis of a diverse library of compounds where the N-4 position is functionalized with various alkyl and acyl groups.

| Transformation Type | Starting Material Core | Reagent(s) | Product Type | Reference Example |

|---|---|---|---|---|

| N-Alkylation (Reductive Amination) | 1-Protected-1,4-diazepane | Aldehyde (e.g., 2,4-dimethylbenzaldehyde), NaCNBH₃ | 4-Alkyl-1-protected-1,4-diazepane | researchgate.net |

| N-Alkylation | Tetrahydro-1,4-diazepin-5-one | Alkyl halide (e.g., 4-Bromophenethyl bromide) | 1-Alkyl-1,4-diazepin-5-one | sciencepublishinggroup.com |

| N-Acylation | 1-Boc-1,4-diazepane | Aroyl chloride (e.g., Benzofuran-2-carbonyl chloride), Et₃N | 4-Aroyl-1-Boc-1,4-diazepane | researchgate.net |

Substitution Reactions on the Diazepane Ring

Direct substitution on the carbon atoms of the saturated 1,4-diazepane ring is chemically challenging due to the lack of activation. Therefore, "substitution" in this context typically refers to the synthesis of the diazepane ring from precursors that already contain the desired substituents on the carbon backbone.

A common strategy involves the synthesis and subsequent modification of 1,4-diazepan-5-ones. These cyclic ketones offer a reactive handle for further chemistry. For example, the Schmidt reaction of N-alkyl-4-piperidones can be used to synthesize N-alkyl-1,4-diazepin-5-ones, introducing substitution at the nitrogen atom while forming the seven-membered ring. sciencepublishinggroup.com Although this example focuses on N-substitution, the principle of building the ring with desired functionality is key. The synthesis of diazepane rings with substituents on the carbon framework often starts from acyclic, appropriately substituted precursors which are then cyclized.

Formation of Fused Heterocyclic Systems Containing the 1,4-Diazepane Motif

The 1,4-diazepane scaffold can be incorporated into larger, more complex fused heterocyclic systems. capes.gov.brmdpi.com These reactions typically involve constructing a new ring onto the diazepane core. This can be achieved through intramolecular reactions of a suitably functionalized this compound derivative.

One powerful method is intramolecular C-N bond coupling. For example, a strategy has been developed for synthesizing azetidine-fused 1,4-benzodiazepines via a copper-catalyzed intramolecular cross-coupling reaction. nih.gov This involves a precursor with a bromobenzyl group that cyclizes to form the fused system. nih.gov Similarly, a 1-(methylsulfonyl)-4-substituted-1,4-diazepane, where the substituent contains a reactive group (e.g., a leaving group and a nucleophile), could undergo intramolecular cyclization to form a bicyclic structure.

Another approach involves base-mediated cyclizations. Imidazole-fused 1,4-benzoxazepines have been synthesized via 7-exo-dig cyclizations of substrates containing terminal alkyne groups. These advanced methods highlight the potential to use the diazepane ring as a foundation for building complex, polycyclic molecules.

| Fused System Type | Synthetic Strategy | Key Reaction | Reference |

|---|---|---|---|

| Azetidine-fused 1,4-Benzodiazepine (B1214927) | Intramolecular C-N Cross-Coupling | CuI/N,N-dimethylglycine-catalyzed cyclization | nih.gov |

| Imidazole-fused 1,4-Benzoxazepine | Intramolecular Cyclization | Base-mediated 7-exo-dig cyclization | |

| Pyrimido[4,5-e] sciencepublishinggroup.comcapes.gov.brdiazepine | Reductive Cyclization | Cyclization of an acetonitrile (B52724) precursor with Raney Nickel | sciencepublishinggroup.com |

Mechanistic Investigations of this compound Synthesis and Reactions

The mechanisms underlying the synthesis and reactions of N-sulfonylated diazepanes are governed by fundamental principles of organic chemistry, including nucleophilicity, electrophilicity, and reaction kinetics.

The synthesis of the diazepane ring itself can proceed through various mechanisms. One notable pathway is the Schmidt reaction, a ring expansion method where an N-alkyl-4-piperidone reacts with hydrazoic acid. sciencepublishinggroup.com The reaction proceeds through the addition of hydrazoic acid to the ketone, followed by an acid-catalyzed rearrangement and loss of nitrogen gas to yield the seven-membered diazepinone ring. sciencepublishinggroup.com

In the formation of fused systems, the mechanisms can be intricate. The copper-catalyzed synthesis of azetidine-fused benzodiazepines proceeds via an intramolecular C-N coupling mechanism, where the catalyst facilitates the formation of the new bond. nih.gov For base-mediated cyclizations, such as the formation of imidazole-fused systems, density functional theory (DFT) calculations have been used to elucidate the reaction pathways. These studies revealed that the formation of unexpected isomeric products can occur through a series of intermolecular O-to-N-propargyl transfer reactions followed by the predicted 7-exo-dig cyclization.

In all reactions involving this compound, the electronic nature of the methylsulfonyl group plays a critical directive role. As a potent electron-withdrawing group, it significantly reduces the nucleophilicity and basicity of the N-1 nitrogen atom to which it is attached. This deactivation ensures that reactions such as N-alkylation and N-acylation occur selectively at the more nucleophilic N-4 position, providing a reliable strategy for controlled synthesis.

Spectroscopic Characterization and Conformational Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Advanced NMR spectroscopy serves as a cornerstone for the definitive structural confirmation and conformational analysis of 1-(Methylsulfonyl)-1,4-diazepane.

Proton (¹H) NMR Analysis

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃-SO₂ | Downfield | Singlet |

| Ring Protons (adjacent to N) | Lower field | Complex multiplets |

| Other Ring Protons | Higher field | Complex multiplets |

This table is based on theoretical predictions and requires experimental verification.

Carbon (¹³C) NMR Analysis

Similar to the proton NMR data, comprehensive experimental ¹³C NMR data for this compound is not widely published. Theoretical predictions suggest distinct signals for each carbon atom in the molecule. The methyl carbon of the sulfonyl group would have a characteristic chemical shift. The carbon atoms of the diazepane ring would appear in the aliphatic region of the spectrum, with those bonded to nitrogen atoms showing a downfield shift due to the electronegativity of nitrogen.

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃-SO₂ | Characteristic shift |

| Ring C arbons (adjacent to N) | Downfield aliphatic region |

| Other Ring C arbons | Aliphatic region |

This table is based on theoretical predictions and requires experimental verification.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete assignment of proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the diazepane ring, aiding in the assignment of the complex multiplets. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹³C NMR spectrum.

Conformational Preferences and Dynamics of the Diazepane Ring

The seven-membered diazepane ring is conformationally flexible and can exist in various interconverting forms, such as chair, boat, and twist-boat conformations. The introduction of a bulky methylsulfonyl group at the N-1 position is expected to influence the conformational equilibrium. Studies on related N,N'-disubstituted-1,4-diazepane derivatives have shown that they can adopt a low-energy twist-boat conformation, which may be stabilized by intramolecular interactions. The specific conformational preference of this compound would require detailed computational modeling and variable-temperature NMR studies to fully elucidate the dynamic processes and the predominant conformation in solution.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The characteristic vibrational frequencies can confirm the presence of the sulfonyl group and the amine functionalities.

| Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| S=O (sulfonyl) | Strong, asymmetric and symmetric stretching bands |

| C-N (amine) | Stretching and bending vibrations |

| C-H (aliphatic) | Stretching and bending vibrations |

| N-H (secondary amine) | Stretching vibration (if present as a salt) |

This table presents expected absorption ranges and requires experimental data for specific peak assignments.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. The fragmentation pattern would likely involve the cleavage of the methylsulfonyl group and the fragmentation of the diazepane ring, providing valuable structural insights.

| Ion | m/z Value | Description |

| [M]⁺ | Expected Molecular Weight | Molecular Ion |

| [M - SO₂CH₃]⁺ | M - 79 | Loss of the methylsulfonyl group |

| Further Fragments | Various | Cleavage of the diazepane ring |

This table illustrates a plausible fragmentation pathway and requires experimental mass spectra for confirmation.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. Consequently, detailed research findings including unit cell parameters, bond lengths, bond angles, and the definitive solid-state conformation of this specific compound are not publicly available at this time.

While the solid-state structure of the parent 1,4-diazepane ring system and its derivatives has been investigated in other molecules, the strict focus of this article on this compound prevents the inclusion of such related data. The determination of the precise three-dimensional arrangement of atoms in the crystalline state for this compound would require dedicated experimental analysis, which does not appear to have been published in the reviewed literature.

Therefore, the following data tables, which would typically present the crystallographic parameters, remain unpopulated.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | Data not available |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Å, α = ° |

| b = Å, β = ° | |

| c = Å, γ = ° | |

| Volume | ų |

| Z | Data not available |

| Density (calculated) | g/cm³ |

| Absorption coefficient | mm⁻¹ |

| F(000) | Data not available |

| Crystal size | mm³ |

| Theta range for data collection | ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = ° | % |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

Table 2: Selected Bond Lengths [Å] and Angles [°] for this compound

| Bond | Length (Å) | Angle | Angle (°) | |

|---|---|---|---|---|

| S-O(1) | Data not available | O(1)-S-O(2) | Data not available | |

| S-O(2) | Data not available | O(1)-S-N(1) | Data not available | |

| S-N(1) | Data not available | O(2)-S-N(1) | Data not available | |

| S-C(methyl) | Data not available | O(1)-S-C(methyl) | Data not available | |

| N(1)-C(2) | Data not available | O(2)-S-C(methyl) | Data not available | |

| N(1)-C(7) | Data not available | N(1)-S-C(methyl) | Data not available | |

| C(2)-C(3) | Data not available | S-N(1)-C(2) | Data not available | |

| C(3)-N(4) | Data not available | S-N(1)-C(7) | Data not available | |

| N(4)-C(5) | Data not available | C(2)-N(1)-C(7) | Data not available | |

| C(5)-C(6) | Data not available | N(1)-C(2)-C(3) | Data not available | |

| C(6)-C(7) | Data not available | C(2)-C(3)-N(4) | Data not available | |

| C(3)-N(4)-C(5) | Data not available | |||

| N(4)-C(5)-C(6) | Data not available | |||

| C(5)-C(6)-C(7) | Data not available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties.

Geometry Optimization and Electronic Structure Analysis

This process involves finding the most stable three-dimensional arrangement of the atoms in a molecule, its equilibrium geometry. The analysis would reveal bond lengths, bond angles, and dihedral angles. Electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations can predict the molecule's infrared (IR) and Raman spectra. By comparing the predicted spectra with experimental data, researchers can confirm the synthesized compound's structure.

Frontier Molecular Orbital Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like 1-(Methylsulfonyl)-1,4-diazepane, which contains a seven-membered ring, MD simulations would be essential for exploring its various possible conformations and understanding its dynamic behavior in different environments, such as in a solvent or near a biological target.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a small molecule like this compound might interact with a specific protein target. The studies would identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. By computationally modifying the structure of this compound (e.g., by changing substituent groups) and then recalculating properties and docking scores, researchers can build models that predict the activity of new, unsynthesized derivatives. This helps in designing more potent and selective compounds.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design

The diazepine (B8756704) ring system, particularly the 1,4-diazepane moiety, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its favorable physicochemical properties and its structural versatility, which allow it to serve as a robust template for the creation of ligands that can interact with a wide array of biological targets. nih.gov The seven-membered ring of the diazepine scaffold possesses a unique geometry that enables it to fit securely within the binding sites of proteins. nih.gov This provides a stable framework for the strategic placement of various functional groups, which can be modified to enhance binding affinity and selectivity for specific amino acid residues within a target protein. nih.gov

The 1,4-benzodiazepine (B1214927) (BDZ) scaffold, a related structure, is noted for its semi-rigid and compact diazepine ring, which allows for the spatial arrangement of multiple substituents. nih.gov This, combined with a low number of rotatable bonds and the presence of hydrogen bond donors and acceptors, contributes to its utility in drug design. nih.gov The core structure of 1,4-diazepane is a centerpiece for small molecule ligands designed to target diverse receptors, including enzymes and G-protein coupled receptors. nih.gov Furthermore, derivatives of the 1,4-diazepane scaffold have been explored as potent farnesyltransferase inhibitors. nih.gov

Therapeutic Targeting of Specific Biological Pathways

The 1-(Methylsulfonyl)-1,4-diazepane scaffold and its derivatives have been instrumental in the development of inhibitors and modulators for several key biological targets.

Factor Xa Inhibition and Antithrombotic Activity

The 1,4-diazepane moiety has been successfully incorporated into the design of potent and selective inhibitors of Factor Xa (fXa), a critical serine protease in the coagulation cascade. nih.gov Inhibition of fXa is a key strategy for the development of new antithrombotic drugs to prevent and treat blood clots. nih.govgoogle.commdpi.com The 1,4-diazepane structure is designed to interact with the S4 aryl-binding domain of the Factor Xa active site. nih.gov

One notable example is the compound YM-96765, which features a 1,4-diazepane moiety and demonstrates potent fXa inhibitory activity with an IC50 of 6.8 nM. nih.gov This compound has also shown effective antithrombotic activity in preclinical models. nih.gov Direct factor Xa inhibitors work by blocking the enzyme, which in turn prevents the conversion of prothrombin to thrombin, a key step in clot formation. google.com

Table 1: Factor Xa Inhibitory Activity of a 1,4-Diazepane Derivative

| Compound | Target | IC50 (nM) | Therapeutic Application |

|---|

Bromodomain Inhibition

The diazepine scaffold is a cornerstone in the development of inhibitors for bromodomains, particularly the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.govnih.gov These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription, and their inhibition is a promising strategy in cancer and inflammation therapy. nih.govnih.gov

The thienodiazepine scaffold of the well-known BET inhibitor, (+)-JQ1, exhibits exceptional shape complementarity with the acetyl-lysine (KAc) binding site of BET bromodomains. nih.gov The diazepine ring plays a critical role in orienting the inhibitor within this pocket. nih.gov The development of diazepine-based bromodomain inhibitors highlights the scaffold's potential as a foundation for novel epigenetic therapies. nih.gov Fused diazepine systems, such as benzotriazolo[4,3-d] nih.govnih.govdiazepines, have also been developed as potent BET bromodomain inhibitors. nih.gov

Enzyme Inhibitory Applications (e.g., EGFR, CDK2, Beta-lactamase, Adenosine (B11128) Deaminase)

The diazepine scaffold has been utilized in the design of inhibitors for a variety of enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Allosteric inhibitors of EGFR featuring a 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold have been developed. nih.gov These inhibitors are mutant-selective and have shown potency against drug-resistant EGFR mutations, with IC50 values around 10 nM. nih.gov The diazepinone N-H group in these inhibitors forms a key hydrogen bond with the backbone of the DFG motif in the kinase domain. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: While direct inhibition by this compound is not explicitly detailed in the reviewed literature, the broader class of diazepines and related heterocyclic scaffolds are central to the development of CDK inhibitors for cancer therapy. thieme-connect.declearsynth.com Selective CDK2 inhibitors are sought after to overcome resistance to CDK4/6 inhibitors. clearsynth.com

Beta-lactamase Inhibition: The 1,3-diazepine scaffold is present in the FDA-approved β-lactamase inhibitor avibactam. nih.gov Beta-lactamase inhibitors are crucial for overcoming bacterial resistance to beta-lactam antibiotics. thieme-connect.de

Adenosine Deaminase Inhibition: The anticancer drug pentostatin, a potent adenosine deaminase inhibitor, incorporates a 1,3-diazepine ring. nih.govsigmaaldrich.com Adenosine deaminase is a key enzyme in purine (B94841) metabolism, and its inhibition can have immunomodulatory and cytotoxic effects. nih.govsigmaaldrich.com Coformycin, another adenosine deaminase inhibitor, also contains a diazepine-like ring structure. frontiersin.org

Table 2: Enzyme Inhibitory Applications of Diazepine Scaffolds

| Scaffold Type | Target Enzyme | Example Compound(s) | Therapeutic Area |

|---|---|---|---|

| 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one | EGFR (mutant) | Allosteric inhibitors | Cancer nih.gov |

| 1,3-Diazepine | Beta-lactamase | Avibactam | Infectious Disease nih.gov |

G-Protein Coupled Receptor (GPCR) Ligand Development (e.g., MC4, 5-HT2C)

The 1,4-diazepane scaffold has been explored for the development of ligands targeting G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in numerous physiological processes. researchgate.netopenpharmaceuticalsciencesjournal.com

Melanocortin-4 (MC4) Receptor: Derivatives of 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione have been synthesized and shown to have agonist activity at melanocortin 1 and 4 receptors (MC1R and MC4R). researchgate.netopenpharmaceuticalsciencesjournal.com The MC4 receptor is a key regulator of energy homeostasis and a target for anti-obesity therapeutics. researchgate.netnih.gov

5-HT2C Receptor: Tricyclic benzodiazepine (B76468) scaffolds have been used to develop highly selective agonists for the 5-HT2C receptor. frontiersin.org The 5-HT2C receptor is a target for treating conditions like obesity, drug abuse, and schizophrenia. scbt.comnih.gov A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides have been synthesized and evaluated as 5-HT6 receptor antagonists for cognitive disorders. nih.gov

Table 3: 1,4-Diazepane Derivatives as GPCR Ligands

| Scaffold Derivative | Target Receptor | Activity | Potential Application |

|---|---|---|---|

| 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione | MC4R | Agonist researchgate.netopenpharmaceuticalsciencesjournal.com | Anti-obesity researchgate.net |

| 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides | 5-HT6 | Antagonist nih.gov | Cognitive Disorders nih.gov |

Modulation of 11β-Hydroxysteroid Dehydrogenase Type I

While direct modulation by this compound is not specified in the available literature, the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a significant therapeutic strategy where diverse chemical scaffolds are employed. sigmaaldrich.comdoi.org 11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is pursued for the treatment of type 2 diabetes and metabolic syndrome. openpharmaceuticalsciencesjournal.com Numerous selective 11β-HSD1 inhibitors have been reported, though a direct link to the 1,4-diazepane scaffold is not prominently featured in the reviewed research. doi.org

DNA Damage Response Modulation

The DNA damage response (DDR) is a crucial cellular network for maintaining genomic integrity, and its manipulation is a key strategy in cancer therapy. nih.gov Targeting DDR processes can lead to excessive DNA damage in cancer cells, which often have existing deficiencies in these pathways, ultimately causing cell death. nih.gov The success of Poly (ADP-ribose) polymerase (PARP) inhibitors in treating cancers with BRCA mutations has validated this "synthetic lethality" approach. nih.gov

Recent research has identified that small molecules can modulate the DDR. For instance, the inhibition or genetic depletion of the macrophage migration inhibitory factor (MIF) has been shown to enhance ferroptosis, a form of regulated cell death, by impairing homologous recombination (HR) DNA repair. nih.gov This interference with HR leads to the translocation of the p53 tumor suppressor protein to the mitochondria, boosting the production of reactive oxygen species. nih.gov These findings suggest that targeting the MIF-BRCA1-RAD51 axis in HR could be a novel therapeutic strategy to enhance ferroptosis in cancer treatment. nih.gov While direct studies on this compound's role in DNA damage response modulation are not prevalent, the broader class of small molecules is actively being investigated for such properties.

Antimicrobial and Anthelmintic Activities of Diazepane Derivatives

The development of new antimicrobial agents is critical due to rising drug resistance. nih.gov Diazepane derivatives have emerged as a promising class of compounds with potential antimicrobial and anthelmintic properties.

For instance, certain diazepamthiadiazoles have demonstrated potent activity against bacteria such as E. coli and B. subtilis. nih.gov In the search for new treatments against intracellular bacteria, researchers have synthesized and evaluated dibenzodiazepine derivatives. One such derivative, SW33, exhibited significant antibacterial activity against S. typhimurium in various cell types with minimal toxicity to mammalian cells. nih.gov This highlights the potential of the diazepine ring in developing less toxic antibacterial agents compared to similar structures like the oxazepine ring. nih.gov

Other heterocyclic compounds incorporating the diazepine structure have also been explored. Benzimidazole (B57391) derivatives, for example, have shown moderate antimicrobial and anthelmintic activity. wisdomlib.org The antimicrobial activity of some new benzimidazole derivatives has been tested against a range of microorganisms, with some compounds showing high activity against Bacillus cereus. mdpi.com The hybridization of active compounds using an azo linkage (N=N) is another strategy being used to create new antimicrobial drugs with enhanced therapeutic effects. nih.gov

Anticancer and Antitumor Research

Diazepam and its derivatives have been investigated for their potential anticancer and antitumor effects. Studies have shown that diazepam can inhibit the survival of colorectal and breast adenocarcinoma cells in a concentration- and time-dependent manner. nih.gov Its proposed mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating oxidative stress and cell cycle dynamics. blrcl.org

Diazepam has also been found to inhibit the activity of fatty acid synthase (FAS), a known anticancer target, and reduce the release of vascular endothelial growth factor (VEGF) and granulocyte-macrophage-colony stimulating factor (GM-CSF) in cancer cell lines. nih.gov Furthermore, diazepam may act synergistically with conventional chemotherapeutic agents, potentially enhancing their effectiveness. blrcl.org

Other diazepine derivatives have also shown promise in anticancer research. For example, bispidine derivatives have been synthesized and shown to decrease the viability of cancer cells by activating polyamine catabolism, which produces cytotoxic substances. nih.gov One particular bispidine derivative, 4e, was found to significantly enhance cancer cell death without affecting normal cells when polyamines were added to the cell culture. nih.gov The anticancer potential of flavonoids like apigenin (B1666066) and fisetin (B1672732) has also been compared to that of diazepam, with both showing inhibitory effects on cancer cell survival. nih.gov

Central Nervous System (CNS) Activity and Related Applications

Diazepane derivatives, particularly benzodiazepines, are well-known for their activity on the central nervous system (CNS). They are widely used as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. researchgate.netnih.gov

The pharmacological effects of benzodiazepines are mediated through their interaction with GABAa receptors in the CNS. nih.gov For example, diazepam exhibits anxiolytic effects at low doses by interacting with α2-containing receptors in the limbic system. nih.gov

Researchers are continuously developing new diazepine derivatives with improved CNS activity and fewer side effects. For instance, a new 2,3-benzodiazepine derivative, VBZ102, has shown a pronounced anxiolytic-like effect in mice without causing significant memory impairment or affecting motor activity. mdpi.comnih.gov Similarly, novel 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated as promising anxiolytic and analgesic agents. nih.gov Other research has focused on synthesizing 1H-benzo[b] nih.govtbzmed.ac.irdiazepin-2(3H)-one derivatives as potential anticonvulsant agents. tbzmed.ac.irresearchgate.net

The following table provides a summary of the CNS activities of selected diazepane derivatives:

| Derivative Class | Specific Compound(s) | Observed CNS Activity | Reference(s) |

|---|---|---|---|

| 2,3-Benzodiazepine | VBZ102 | Anxiolytic-like effects | mdpi.comnih.gov |

| nih.govnih.govdiazepino[1,2-a]benzimidazole | Novel derivatives | Anxiolytic and analgesic | nih.gov |

Development as Pharmaceutical Intermediates and Building Blocks

This compound and other diazepine derivatives serve as crucial intermediates and building blocks in the synthesis of a wide range of pharmaceutical compounds. Their versatile chemical structure allows for the creation of diverse libraries of compounds with various biological activities.

The synthesis of new diazepine derivatives often involves multi-step reactions starting from simpler precursors. For example, new 2,3-benzodiazepine derivatives have been synthesized from 2,3-benzodiazepin-1-ones. mdpi.com The synthesis of 1,5-benzodiazepine derivatives has been achieved through a three-component domino reaction using o-phenylenediamine (B120857) derivatives, 4,4-dimethyl cyclohexane-1,3-dione, and various aldehydes. researchgate.net

The development of efficient synthetic methods is crucial for the production of these valuable intermediates. Microwave-assisted synthesis has been employed to create 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e] nih.govnih.govdiazepin-1-one derivatives, which have shown potential as antioxidant and anxiolytic agents. researchgate.net The facile synthesis of heterocyclic compounds containing diazepam has also been reported, leading to the discovery of new antibacterial agents. nih.gov

Advanced Applications and Future Research Directions

Exploration of Novel Methylsulfonyl-Diazepane Analogs

The core structure of 1-(methylsulfonyl)-1,4-diazepane serves as a versatile template for the development of new chemical entities with diverse biological activities. Research is focused on creating analogs by modifying various positions on the diazepine (B8756704) ring and the sulfonyl group to enhance potency, selectivity, and pharmacokinetic properties.

For instance, the diazepine scaffold is a privileged structure that has recently been exploited to create potent inhibitors of bromodomain-containing proteins, which are crucial for gene transcription in cancer and inflammation. nih.gov The unique chemical and geometric features of the diazepine ring make it an excellent starting point for developing molecules that can control gene expression in human diseases. nih.gov

Furthermore, research into related structures has yielded promising results. A series of 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones were designed and synthesized as inhibitors of human chymase, an enzyme implicated in cardiovascular diseases. google.com Structure-activity relationship (SAR) studies identified a potent inhibitor, (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione, with a half-maximal inhibitory concentration (IC50) of 0.027 µM. google.com Similarly, novel benzo google.comopenpharmaceuticalsciencesjournal.comdiazepin-2-one derivatives have been developed as potent dual endothelin ETA/ETB receptor antagonists, with affinities in the low nanomolar range for treating cardiovascular diseases. nih.gov

Another area of exploration involves the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potential 5-HT6 receptor antagonists for cognitive disorders. openpharmaceuticalsciencesjournal.com It is hypothesized that the basic amine function of the 1,4-diazepane ring is crucial for binding to the 5-HT6 receptor, while the flexible methylene (B1212753) spacer helps orient the molecule correctly for this interaction. openpharmaceuticalsciencesjournal.com

Table 1: Examples of Novel Diazepane Analogs and Their Therapeutic Targets

| Compound Class | Target | Potential Therapeutic Application | Key Findings |

| 6-substituted 4-arylsulfonyl-1,4-diazepane-2,5-diones | Human Chymase | Cardiovascular Diseases | Identified potent inhibitors with IC50 values in the nanomolar range. google.com |

| Benzo google.comopenpharmaceuticalsciencesjournal.comdiazepin-2-one derivatives | Endothelin Receptors (ETA/ETB) | Cardiovascular Diseases | Developed potent dual antagonists with low nanomolar affinities. nih.gov |

| 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptor | Cognitive Disorders | Designed as antagonists based on pharmacophore modeling, showing potential to prevent memory loss. openpharmaceuticalsciencesjournal.com |

| Diazepine-based compounds | Bromodomains | Cancer, Inflammation | Scaffold recognized as a template for inhibitors of acetyl-lysine binding activity. nih.gov |

Advanced Synthetic Methodologies for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of advanced synthetic methods for the enantioselective synthesis of diazepine derivatives is a critical area of research.

One facile and efficient method involves the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. This reaction proceeds under mild conditions to create azetidine-fused 1,4-diazepine derivatives, which can then undergo ring-opening to produce functionalized 1,4-benzodiazepines. google.com

Another approach focuses on the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. This method has been effective in producing chiral 1,4-benzoxazepines in high yields (up to 98%) and with high enantioselectivity (up to 94% ee). However, attempts to apply this method to the synthesis of the 1,4-benzodiazepine (B1214927) ring from nitrogen-containing 3-substituted oxetanes have so far been unsuccessful, indicating a need for further methodological development.

Patent literature also describes production methods for specific enantiomers, such as (S)-2-methyl-1-(2-nitrophenylsulfonyl)-1,4-diazepane hydrochloride. The process involves a multi-step synthesis followed by a Mitsunobu reaction to form the diazepane ring, highlighting the industrial interest in scalable, stereospecific synthetic routes. google.com

Mechanistic Elucidation of Biological Interactions

Understanding how this compound and its analogs interact with their biological targets at a molecular level is fundamental to rational drug design. Mechanistic studies aim to elucidate the specific binding modes and structure-activity relationships (SAR) that govern their therapeutic effects.

For diazepine-based inhibitors, the scaffold's versatile structural qualities make it an excellent template for medicinal chemists to develop lead compounds that modulate the molecular functions of drug targets. nih.gov In the case of 5-HT6 antagonists, it is postulated that a positively charged basic amine functionality, such as the terminal nitrogen of the 1,4-diazepane ring, is essential for binding to the receptor. openpharmaceuticalsciencesjournal.com The orientation of this group, facilitated by a flexible methylene spacer, is presumed to be critical for achieving the desired interaction. openpharmaceuticalsciencesjournal.com

For inhibitors of proteins like bromodomains, the diazepine scaffold serves to position key functional groups in the correct orientation to interact with the acetyl-lysine binding pocket. nih.gov Similarly, SAR studies on chymase inhibitors revealed that specific substitutions on the diazepine ring system are critical for achieving high potency. google.com These insights are crucial for guiding the design of next-generation inhibitors with improved affinity and selectivity.

Integration of Artificial Intelligence and High-Throughput Screening in Discovery

The discovery of novel drug candidates is a resource-intensive process. The integration of artificial intelligence (AI) and high-throughput screening (HTS) is revolutionizing this field by increasing efficiency, accuracy, and predictive power. openpharmaceuticalsciencesjournal.com

| Feature | Traditional High-Throughput Screening (HTS) | AI-Driven High-Throughput Screening |

| Compound Library | Physical, limited in size (thousands to millions) openpharmaceuticalsciencesjournal.com | Virtual, vast chemical space (billions of compounds) google.com |

| Process | Automated physical testing of compounds nih.gov | Computational modeling and virtual screening google.com |

| Data Analysis | Statistical analysis of quantitative readouts nih.gov | Machine learning algorithms identify complex patterns and predict activity mdpi.com |

| Efficiency | Time-consuming and resource-intensive openpharmaceuticalsciencesjournal.com | Rapid screening, reduces timeline from years to weeks nih.gov |

| Hit Identification | Identifies "hits" from a pre-existing library | Predicts novel hits and de novo design of candidates nih.govgoogle.com |

| Cost | High operational and compound library costs openpharmaceuticalsciencesjournal.com | Reduces physical screening costs significantly nih.gov |

Patent Landscape and Emerging Therapeutic Opportunities

The patent landscape for diazepine derivatives is active, reflecting their significant therapeutic potential. Patents cover not only novel compound structures but also innovative production methods and specific therapeutic uses. For example, patents have been filed for production methods of specific intermediates like (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, which is crucial for synthesizing certain active compounds. google.com Other patents claim broad classes of substituted 1,4-diazepines and their use in treating various diseases. google.com

The versatility of the sulfonyl-diazepane scaffold has led to the exploration of numerous emerging therapeutic opportunities. Beyond their established use, these compounds are being investigated for novel applications.

Emerging Therapeutic Targets:

Cognitive Disorders: As noted, 5-HT6 receptor antagonists based on the 1,4-diazepane structure are being developed to address learning and memory deficits. openpharmaceuticalsciencesjournal.com

Cancer and Inflammation: The discovery of diazepine-based bromodomain inhibitors has opened a new front in epigenetic therapy for cancer and inflammatory conditions. nih.gov

Epilepsy: While many current antiepileptic drugs modulate ion channels, there is a search for novel targets to treat drug-resistant epilepsy. nih.govresearchgate.net Emerging strategies include targeting inflammatory pathways and TGF-β signaling, for which novel modulators based on privileged scaffolds like diazepines could be developed. nih.govresearchgate.net

Antipsychotics: The dibenzo[b,e] google.comopenpharmaceuticalsciencesjournal.comdiazepine structure is famously the core of clozapine, a highly effective atypical antipsychotic. wikipedia.org This precedent continues to inspire the development of new-generation antipsychotics with potentially improved profiles.

The ongoing research and patent activity underscore the continued importance of the this compound core structure and its analogs in the quest for new and improved medicines.

Q & A

Q. What are the recommended synthetic routes for 1-(Methylsulfonyl)-1,4-diazepane in laboratory settings?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Diazepane ring formation : Starting with a diamine precursor, cyclization under controlled pH and temperature conditions.

- Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution using methylsulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity. Reaction conditions (solvents like acetonitrile, catalysts, and inert atmospheres) are critical for optimizing yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and diazepane ring conformation.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Chromatography : HPLC with UV detection to quantify purity (>98% for biological assays).

- X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

- Reverse-phase HPLC : Using C18 columns and mobile phases like methanol/water (70:30) with 0.1% formic acid for improved peak resolution.

- LC-MS/MS : For trace-level detection in biological matrices (e.g., plasma or tissue homogenates).

- UV-Vis Spectroscopy : Monitoring absorbance at λ~270 nm (characteristic of sulfonyl groups) .

Advanced Research Questions

Q. How do computational methods contribute to understanding the interaction of this compound with biological targets?

- Molecular Docking : Predict binding modes to enzymes (e.g., kinases) by simulating interactions with active-site residues.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions in catalytic sites. These methods guide rational design of derivatives with enhanced affinity .

Q. What strategies are employed to resolve data contradictions in the biological activity studies of diazepane derivatives?

- Dose-response profiling : Replicate assays across multiple cell lines or enzymatic preparations to rule out system-specific artifacts.

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to confirm mechanism-specific effects.

- Meta-analysis : Compare results across published studies to identify confounding variables (e.g., solvent effects, assay pH) .

Q. What are the challenges in designing enzyme inhibition assays for sulfonamide-containing diazepane derivatives?

- Non-specific binding : Sulfonyl groups may interact with hydrophobic pockets unrelated to the target. Mitigate using competitive ligands or modified assay buffers.

- Redox interference : Thiol-containing enzymes (e.g., cysteine proteases) may undergo nonspecific reactions. Include reducing agents (e.g., DTT) cautiously.

- Solubility limitations : Optimize DMSO concentrations (<1% v/v) to prevent compound aggregation .

Methodological Considerations

Q. How can researchers optimize reaction yields for this compound derivatives?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of diazepane nitrogen.

- Temperature control : Maintain <0°C during sulfonyl chloride addition to minimize side reactions .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Caco-2 monolayers : Assess intestinal permeability.

- Microsomal stability assays : Use liver microsomes (human/rodent) to predict metabolic clearance.

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.